Phosphatidylinositols,soya

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H87O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40-45,48-52H,3-36H2,1-2H3,(H,53,54)/t37-,40?,41-,42+,43-,44-,45?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZQXPXKJFOAGE-KAEDGTSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H87O13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97281-52-2 | |

| Record name | Phosphatidylinositols, soya | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architectural Blueprint of Soy Phosphatidylinositol: A Technical Guide

Introduction: Beyond a Simple Phospholipid

To the dedicated researcher, scientist, or drug development professional, soy phosphatidylinositol (PI) is far more than a mere amphipathic molecule. It is a cornerstone of cellular signaling, a modulator of membrane dynamics, and a versatile tool in advanced formulation science.[1][2][3] Derived from soybean lecithin, a byproduct of soybean oil processing, this glycerophospholipid holds a unique structural profile that dictates its diverse functional roles.[1][4] This guide provides a comprehensive exploration of the molecular architecture of soy phosphatidylinositol, delving into its core components, stereochemistry, and the nuanced composition of its fatty acid chains. We will further examine the methodologies for its isolation and characterization, offering a technical resource for its effective utilization in research and development.

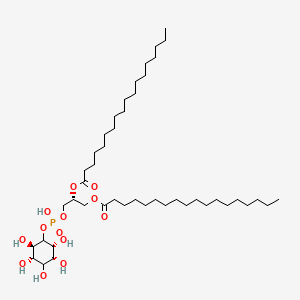

The Core Structure: A Modular Assembly

At its heart, phosphatidylinositol is a glycerophospholipid, a class of lipids characterized by a glycerol backbone.[5] The structure of soy PI can be systematically deconstructed into three primary modules: a diacylglycerol (DAG) lipid tail, a hydrophilic phosphate group, and a distinctive inositol headgroup.[5] This modular arrangement imparts an amphiphilic nature to the molecule, enabling its integration into lipid bilayers and its participation in a multitude of cellular processes.

The Glycerol Backbone and Diacylglycerol Moiety

The foundation of soy PI is a stereospecifically numbered (sn) glycerol molecule. Two fatty acids are ester-linked to the hydroxyl groups at the sn-1 and sn-2 positions, forming the diacylglycerol component.[5] The sn-3 position is esterified to a phosphate group, which in turn connects to the inositol headgroup.[5] This chiral arrangement is crucial for the specific recognition and enzymatic modification of PI in biological systems.

The Phosphodiester Bridge

A phosphodiester bond links the sn-3 hydroxyl group of the glycerol backbone to the 1'-hydroxyl group of the myo-inositol ring. This phosphate group carries a negative charge at physiological pH, contributing significantly to the polar nature of the headgroup and influencing its interactions with other molecules and ions.

The Inositol Headgroup: Stereochemical Significance

The defining feature of phosphatidylinositol is its inositol headgroup, a six-carbon cyclitol (cyclohexane-1,2,3,4,5,6-hexol).[6] Inositol exists in nine possible stereoisomers, with myo-inositol being the most abundant and biologically significant form found in nature, including in soybeans.[7][8] The specific spatial arrangement of the hydroxyl groups on the myo-inositol ring is critical for its function as a precursor to a cascade of signaling molecules known as phosphoinositides.[3][8]

The structure of myo-inositol, with one axial and five equatorial hydroxyl groups, allows for regioselective phosphorylation at the 3', 4', and 5' positions by various kinases.[9] This phosphorylation and dephosphorylation is a tightly regulated process that generates a diverse array of signaling lipids, each with specific roles in cellular processes such as signal transduction, cytoskeletal organization, and membrane trafficking.[3]

The Fatty Acid Profile of Soy Phosphatidylinositol: A Tale of Heterogeneity

Unlike synthetically derived phospholipids with homogenous fatty acid compositions, soy PI is a natural product with a heterogeneous mixture of fatty acyl chains. This variability is a direct reflection of the fatty acid biosynthesis in the soybean. The primary fatty acids found in soy PI are:

-

Palmitic Acid (16:0)

-

Stearic Acid (18:0)

-

Oleic Acid (18:1)

-

Linoleic Acid (18:2)

-

α-Linolenic Acid (18:3)

The relative abundance of these fatty acids can vary depending on the soybean cultivar, growing conditions, and processing methods. However, a representative composition is summarized in the table below.

| Fatty Acid | Notation | Typical Percentage (%) in Soy PI |

| Palmitic Acid | 16:0 | ~35% |

| Stearic Acid | 18:0 | ~8% |

| Oleic Acid | 18:1 | ~7% |

| Linoleic Acid | 18:2 | ~40% |

| α-Linolenic Acid | 18:3 | ~5% |

Data compiled from various sources.

Positional Distribution of Fatty Acids: The sn-1 and sn-2 Specificity

The distribution of these fatty acids across the sn-1 and sn-2 positions of the glycerol backbone is not random and has significant implications for the physical properties and biological activity of soy PI. Stereospecific analysis has revealed a general trend:

-

Saturated fatty acids , such as palmitic acid and stearic acid, are preferentially located at the sn-1 position .[5][10]

-

Unsaturated fatty acids , particularly the polyunsaturated linoleic acid, are predominantly found at the sn-2 position .[5][10]

-

Oleic acid tends to be more evenly distributed between the two positions.[5][10]

This specific arrangement influences the packing of soy PI molecules in membranes, contributing to membrane fluidity and the formation of lipid domains.[11]

Physicochemical Properties of Soy Phosphatidylinositol

The unique structure of soy PI dictates its physicochemical properties, which are crucial for its applications.

| Property | Value | Source |

| Molecular Formula (representative) | C45H87O13P | [12] |

| Molecular Weight (representative) | ~867.1 g/mol | [12] |

| Appearance | White to light yellow powder | |

| Solubility | Soluble in chloroform and ethanol; forms emulsions in water | [6] |

The amphiphilic nature of soy PI allows it to act as an effective emulsifier, stabilizing oil-in-water and water-in-oil mixtures.[1] In aqueous environments, it can self-assemble into various structures, including micelles and liposomes, making it a valuable component in drug delivery systems.[2]

Isolation and Purification of Soy Phosphatidylinositol: A Methodological Overview

The extraction and purification of PI from crude soybean lecithin is a multi-step process that leverages the differential solubility of phospholipid classes in various solvent systems. A common approach involves solvent fractionation.

Experimental Protocol: Solvent Fractionation

This protocol provides a general framework for the laboratory-scale extraction and purification of soy PI.

Materials:

-

Crude soybean lecithin

-

n-Hexane

-

Ethanol (various concentrations)

-

Ammonia solution

-

Calcium chloride (CaCl2)

-

Centrifuge

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Dissolution: Dissolve the crude soybean lecithin in n-hexane.

-

Extraction: Add an ethanol-ammonia solution to the n-hexane mixture. The concentration of ethanol and the pH, adjusted with ammonia, are critical parameters for selective precipitation. An optimal condition reported is 56% ethanol at a pH of 8.17.[13][14][15]

-

Precipitation: The addition of calcium ions (e.g., from CaCl2) can aid in the selective precipitation of the negatively charged PI as a calcium salt.[13][14][15]

-

Separation: Centrifuge the mixture to pellet the precipitated PI.

-

Washing: Wash the pellet with n-hexane to remove any remaining neutral lipids and other phospholipids.

-

Drying: Dry the purified PI pellet, for instance, by freeze-drying, to obtain a fine powder.

Causality: This method relies on the principle that different phospholipid classes exhibit varying polarities. PI, being one of the more polar phospholipids, is less soluble in n-hexane/ethanol mixtures compared to phosphatidylcholine (PC) and phosphatidylethanolamine (PE), allowing for its selective precipitation. The addition of divalent cations like Ca2+ further reduces the solubility of the anionic PI through charge neutralization.

Structural Characterization: Analytical Techniques

The comprehensive structural elucidation of soy PI requires a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the separation and quantification of different phospholipid classes within a mixture.

Methodology:

-

Column: A silica or diol-based normal-phase column or a C18 reversed-phase column can be used.

-

Mobile Phase: For normal-phase HPLC, a gradient of solvents such as hexane/isopropanol/water is typically employed. For reversed-phase HPLC, a mobile phase like methanol/water/acetonitrile is common.

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths, e.g., 205 nm) is suitable for detecting phospholipids which lack a strong chromophore.[16]

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (HPLC-MS) allows for the identification of individual PI molecular species based on their mass-to-charge ratio (m/z).[17][18] Tandem MS (MS/MS) can provide further structural information, including the identification of the fatty acyl chains at the sn-1 and sn-2 positions.[19]

31P Nuclear Magnetic Resonance (31P-NMR) Spectroscopy

31P-NMR is a highly specific and quantitative technique for analyzing phospholipid mixtures.[20] Each phospholipid class has a characteristic chemical shift in the 31P-NMR spectrum, allowing for their unambiguous identification and quantification without the need for individual standards for each molecular species.[21][22] This makes it an invaluable tool for assessing the purity of isolated soy PI and for determining the phospholipid profile of complex mixtures like soy lecithin.[20][23]

Functional Implications of Soy PI Structure

The specific molecular architecture of soy PI is directly linked to its broad range of applications in the food, pharmaceutical, and cosmetic industries.[1][24]

-

Emulsification: The amphiphilic nature and heterogeneous fatty acid profile make soy PI an excellent emulsifier in food products such as dressings and sauces, and in cosmetic creams and lotions.[1]

-

Nutraceutical and Pharmaceutical Applications: Soy PI serves as a source of inositol and essential fatty acids.[4] In pharmaceutical formulations, it is used in the creation of liposomes and other lipid-based drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.[2]

-

Cellular Signaling Research: Purified soy PI is a crucial reagent for in vitro studies of the phosphoinositide signaling pathway, enabling researchers to investigate the activity of kinases, phosphatases, and other signaling proteins.

Conclusion: A Molecule of Intricate Design and Diverse Utility

The structure of soy phosphatidylinositol is a testament to the elegant complexity of natural molecules. Its well-defined polar headgroup, based on the stereochemically rich myo-inositol, and its heterogeneous, yet positionally specific, diacylglycerol tail give rise to a unique set of physicochemical properties. Understanding this intricate architecture is paramount for researchers and developers seeking to harness the full potential of soy PI, from its role as a fundamental building block of life to its application as a sophisticated ingredient in advanced technologies. The methodologies for its isolation and characterization, as outlined in this guide, provide the necessary tools to ensure its quality and efficacy in a wide array of scientific and industrial pursuits.

Visualizations

Diagram 1: Molecular Structure of Soy Phosphatidylinositol

Caption: Hierarchical structure of soy phosphatidylinositol.

Diagram 2: Workflow for Extraction and Purification

Caption: Solvent fractionation workflow for soy PI.

Diagram 3: Analytical Characterization Pathway

Caption: Analytical workflow for soy PI characterization.

References

-

Wang, R., Zhang, Z., & Lu, Y. (2015). Fraction and Purification of Phosphatidylinositol from Soybean Phospholipid. Advance Journal of Food Science and Technology, 8(12), 919-924. [Link]

-

Wang, T., & Hammond, E. G. (1997). Phospholipid fatty acid composition and sterospecific distribution of soybeans with a wide range of fatty acid composition. Journal of the American Oil Chemists' Society, 74(12), 1587-1594. [Link]

-

Wang, R., Zhang, Z., & Lu, Y. (2015). Fraction and Purification of Phosphatidylinositol from Soybean Phospholipid. Semantic Scholar. [Link]

-

PubChem. (n.d.). Phosphatidylinositols, soya. National Center for Biotechnology Information. [Link]

-

Wang, R., Zhang, Z., & Lu, Y. (2015). Fraction and Purification of Phosphatidylinositol from Soybean Phospholipid. Airiti Library. [Link]

-

Shchipunov, Y. A., & Krasnosel'skaya, I. G. (1990). Isolation of phosphatidylinositol from soybean phosphatides. Chemistry of Natural Compounds, 26(2), 158-161. [Link]

-

Avanti, P., & Kumar, V. (2013). Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry. PMC. [Link]

-

Colacicco, G. (1969). A simplified preparation of phosphatidylinositol. ResearchGate. [Link]

-

Li, J., et al. (2023). Analysis of soybean phospholipids based on liquid chromatography-ion trap-time of flight-mass spectrometry. Wei sheng yan jiu, 52(3), 465-472. [Link]

-

Wang, T., & Hammond, E. G. (1997). Phospholipid fatty acid composition and stereospecific distribution of soybeans with a wide range of fatty acid composition. Semantic Scholar. [Link]

-

Sirion, U., et al. (2022). Determination of Phospholipid in Lecithin from Soybean Using Phosphorous Nuclear Magnetic Resonance Spectroscopy. Burapha Science Journal. [Link]

-

Li, J., et al. (2023). Analysis of soybean phospholipids based on liquid chromatography-ion trap-time of flight-mass spectrometry. ResearchGate. [Link]

-

Avanti, P., & Kumar, V. (2013). Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry. ResearchGate. [Link]

-

Peng, L., et al. (2012). Phosphatidylinositol induces fluid phase formation and packing defects in phosphatidylcholine model membranes. ResearchGate. [Link]

-

Reis, A., et al. (2023). Analysis of Phosphatidylinositol Modifications by Reactive Nitrogen Species Using LC-MS: Coming to Grips with Their Nitroxidative Susceptibility. Journal of the American Society for Mass Spectrometry. [Link]

-

Spyros, A., & Dais, P. (2009). 31P NMR spectroscopy in food analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 54(3-4), 195-207. [Link]

-

van Hoogevest, P., & Wendel, A. (2023). The Versatility of Phospholipids: Applications in Food, Cosmetics, and Pharmaceuticals. European Journal of Lipid Science and Technology. [Link]

-

Rolin, D. B., et al. (1989). In Vivo 31P NMR Spectroscopic Studies of Soybean Bradyrhizobium Symbiosis: I. Optimization of Parameters. Plant Physiology, 91(3), 1018-1025. [Link]

-

Wang, T., et al. (2011). PHOSPHOLIPID AND TRIACYLGLYCEROL PROFILES MODIFIED BY PLD SUPPRESSION IN SOYBEAN SEED. Lipids, 46(2), 125-136. [Link]

-

van Hoogevest, P., & Wendel, A. (2014). Phospholipids. Encyclopedia MDPI. [Link]

-

Aoyama, C., et al. (2020). Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples. Journal of Oleo Science, 69(11), 1375-1384. [Link]

-

Glonek, T., & Merchant, T. E. (1988). High resolution 31P NMR of extracted phospholipids. ResearchGate. [Link]

-

Sandelius, A. S., & Morré, D. J. (1987). Characteristics of a Phosphatidylinositol Exchange Activity of Soybean Microsomes. Plant Physiology, 84(3), 771-776. [Link]

-

ResearchGate. (n.d.). The planar structure of nine possible stereoisomers of inositol. [Link]

-

ResearchGate. (n.d.). myo-Inositol structure and its radiolabelled derivatives. [Link]

-

PubChem. (n.d.). myo-Inositol. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Structures of the nine stereoisomers of inositol. [Link]

-

Civera, M., et al. (2022). Improved Chemistry of myo-Inositol: A New Synthetic Strategy to Protected 1-Keto- and 1,2-Keto-Inososes. Chemistry – A European Journal. [Link]

-

Ipatova, O. M., et al. (2004). Biological effects of the soybean phospholipids. ResearchGate. [Link]

-

Kim, S. H., & Kim, Y. H. (2021). Physiologically Active Molecules and Functional Properties of Soybeans in Human Health—A Current Perspective. Foods, 10(4), 856. [Link]

-

Zhou, J., et al. (2018). Fatty acid positional distribution (sn-2 fatty acids) and phospholipid composition in Chinese breast milk from colostrum to mature stage. British Journal of Nutrition, 120(10), 1145-1156. [Link]

-

Ikeda, K., et al. (2009). Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS. Journal of Biochemistry, 146(6), 857-867. [Link]

Sources

- 1. PHOSPHOLIPID AND TRIACYLGLYCEROL PROFILES MODIFIED BY PLD SUPPRESSION IN SOYBEAN SEED - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Phosphatidylinositol (Soy) Sodium [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. myo-Inositol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phospholipid fatty acid composition and stereospecific distribution of soybeans with a wide range of fatty acid composition | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Phosphatidylinositols,soya | C45H87O13P | CID 15488999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Fraction and Purification of Phosphatidylinositol from Soybean Phospholipid | Advance Journal of Food Science and Technology | Full Text [maxwellsci.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Fraction and Purification of Phosphatidylinositol from Soybean Phospholipid|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 16. Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 18. researchgate.net [researchgate.net]

- 19. Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 21. chemistry.uoc.gr [chemistry.uoc.gr]

- 22. jstage.jst.go.jp [jstage.jst.go.jp]

- 23. researchgate.net [researchgate.net]

- 24. News - The Versatility of Phospholipids: Applications in Food, Cosmetics, and Pharmaceuticals [biowaynutrition.com]

The Pivotal Role of Phosphatidylinositols in the Functional Integrity of Soybean Cell Membranes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositols (PIs) and their phosphorylated derivatives, known as phosphoinositides (PIPs), are minor but indispensable lipid components of eukaryotic cell membranes.[1][2][3] In soybeans (Glycine max), these molecules transcend their structural roles, acting as critical signaling hubs, orchestrating complex cellular processes ranging from membrane trafficking and cytoskeletal organization to responses to environmental stress and symbiotic interactions.[4][5][6] This technical guide provides a comprehensive overview of the multifaceted functions of phosphatidylinositols in soybean cell membranes. We will explore the core PI signaling pathways, their crucial involvement in abiotic and biotic stress responses, with a special focus on the legume-rhizobium symbiosis, and provide detailed, field-proven methodologies for their extraction and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate these vital cellular pathways in a key agricultural species.

The Phosphatidylinositol Signaling Cascade: A Dynamic Regulatory Hub

At the heart of phosphoinositide function is a dynamic and tightly regulated metabolic cycle of phosphorylation and dephosphorylation. The parent molecule, phosphatidylinositol (PI), is synthesized primarily in the endoplasmic reticulum (ER).[5] From there, a series of specific lipid kinases and phosphatases act upon the inositol headgroup at the 3', 4', and 5' hydroxyl positions, generating a portfolio of distinct phosphoinositide isomers (e.g., PI4P, PI(4,5)P₂, PI3P).[5][7]

These isomers are not uniformly distributed but are enriched in specific membrane compartments, where they act as docking sites for a wide array of proteins containing specific PI-binding domains (e.g., PH, FYVE, PX).[5] This recruitment is a fundamental mechanism for controlling the localization and activity of proteins involved in signaling and trafficking.

Furthermore, certain phosphoinositides, most notably phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), can be cleaved by phosphoinositide-specific phospholipase C (PI-PLC).[2][8] This enzymatic action generates two potent second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can mobilize intracellular calcium stores, while DAG can be further phosphorylated to phosphatidic acid (PA), another key lipid second messenger.[2][8][9] Genes encoding PI-PLCs have been identified in the Glycine max genome, indicating this signaling pathway is operational in soybean.[8]

Visualizing the Core Pathway

The following diagram illustrates the central steps in the phosphoinositide signaling cascade, from the phosphorylation of PI to the generation of key second messengers.

Caption: Core Phosphoinositide Signaling Pathway.

Functional Roles in Soybean Physiology

The PI signaling cascade is integral to nearly every aspect of soybean cell physiology, from routine housekeeping functions to specialized developmental programs and stress responses.

Membrane Trafficking and Cytoskeletal Dynamics

Phosphoinositides are master regulators of membrane identity and trafficking.[3] Specific PIPs mark the surfaces of organelles and transport vesicles, directing the flow of materials through the endomembrane system. For instance, PI(4,5)P₂ is concentrated at the plasma membrane, where it is implicated in regulating both exocytosis and endocytosis.[3] While much of the foundational work has been in model plants, these processes are fundamental to all eukaryotes, including soybeans. Cell-free experiments using isolated soybean membranes have demonstrated the transfer of PI from the ER to the plasma membrane, where it is subsequently metabolized into PIP and PIP₂, highlighting the dynamic nature of this system.[10][11]

Abiotic and Biotic Stress Responses

Cell membranes are the primary interface between the cell and its environment, making them central to stress perception. PIs and their metabolites are rapidly generated in response to a variety of stresses, including salinity, cold, and drought.[1] The accumulation of molecules like phosphatidic acid (PA) is a common response, triggering downstream signaling cascades that lead to stress adaptation.[9]

In the context of biotic interactions, PIs play a crucial role in plant defense.[5] They are involved in remodeling membranes and activating defense signaling pathways upon pathogen recognition.[5]

A Specialized Role: Symbiosis and Nodule Formation

Perhaps one of the most critical roles for PI signaling in soybeans is in the establishment of nitrogen-fixing root nodules through symbiosis with rhizobia bacteria. This intricate process requires precise coordination of cell signaling, membrane trafficking, and cellular differentiation.

Research has shown that Phosphatidylinositol 3-kinase (PI3K) is a key player in this interaction.[12][13] Upon perception of Nod factors from rhizobia, a signaling cascade involving PI3K is initiated.[12] This is essential for the early stages of the symbiotic interaction, including:

-

Root Hair Curling: The morphological change required to entrap the bacteria.[14]

-

Infection Thread Formation: The development of an intracellular, tube-like structure through which rhizobia enter the root cortex.[12][13]

-

Reactive Oxygen Species (ROS) Modulation: PI3K, along with NADPH oxidase, helps control the production of ROS, which acts as a signaling molecule in this context.[14]

Pharmacological and genetic studies in soybeans and other legumes have demonstrated that inhibiting PI3K activity arrests the infection process and prevents the formation of functional, nitrogen-fixing nodules.[12][13] This highlights PI signaling as a critical control point that can determine the success of the symbiosis, particularly under stress conditions where the plant must decide whether to invest resources in nodule formation.[14]

Methodologies for the Study of Soybean Phosphatidylinositols

Investigating the roles of PIs requires robust methods for their extraction, separation, and quantification. Given their low abundance and high polarity, these methods must be carefully optimized.

Data Presentation: Comparison of Analytical Techniques

| Technique | Principle | Advantages | Disadvantages | Application in Soybean |

| HPIC | Ion exchange chromatography | Excellent for separating highly polar inositol phosphates (IP₃, IP₆). Good for quantification. | Does not analyze the intact lipid (PIPs). Requires specialized equipment. | Validated for measuring inositol phosphates in soybean extracts.[15] |

| HPLC-MS | Liquid chromatography coupled to mass spectrometry | High sensitivity and specificity. Can identify and quantify intact PI and PIP species with fatty acid details. | Complex instrumentation. Ion suppression effects can be a challenge. | Used to profile phospholipid composition, including PI, in soybean varieties.[16] |

| TLC | Thin-Layer Chromatography | Simple, low cost. Good for qualitative separation of major phospholipid classes. | Low resolution and sensitivity. Not easily quantifiable. | Historically used for initial separation of PI from other phospholipids.[17] |

| Radiolabeling | Metabolic labeling with ³H-inositol or ³²P-orthophosphate | Highly sensitive for tracking turnover and metabolic flux. | Requires handling of radioactive materials. Provides relative, not absolute, quantification. | Used to demonstrate auxin-stimulated PI turnover in isolated soybean membranes.[18] |

Experimental Protocols

The following protocols provide a starting point for the reliable analysis of phosphatidylinositols in soybean tissues.

Protocol 1: Total Lipid Extraction from Soybean Root Nodules

This protocol is a modified Bligh-Dyer method optimized for the extraction of polar lipids from complex plant tissue.

-

Harvest & Flash-Freeze: Harvest approximately 200-500 mg of fresh soybean nodules. Immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a liquid nitrogen-chilled mortar and pestle.

-

Initial Extraction: Transfer the frozen powder to a glass tube. Add 3.75 mL of a Chloroform:Methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

-

Phase Separation: Add 1.25 mL of Chloroform and vortex for 30 seconds. Then, add 1.25 mL of 1 M KCl and vortex for another 30 seconds.

-

Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette. Transfer to a new glass tube.

-

Re-extraction: Add 2 mL of Chloroform to the remaining upper aqueous phase and tissue debris. Vortex and centrifuge as before. Collect the lower phase and combine it with the first extract.

-

Drying: Evaporate the solvent from the combined organic phases under a stream of nitrogen gas.

-

Storage: Resuspend the dried lipid film in a known volume of Chloroform:Methanol (1:1, v/v) and store under nitrogen at -80°C until analysis.

Causality Behind Choices: Flash-freezing is critical to prevent phospholipase activity, which can rapidly degrade PIs.[19] The use of KCl in the aqueous phase helps to break emulsions and improve the partitioning of polar lipids into the organic phase. A two-step extraction maximizes yield.

Protocol 2: Workflow for PI Analysis by HPLC-MS

This workflow outlines the key steps for quantifying PI species from a total lipid extract.

Caption: HPLC-MS Workflow for Phosphatidylinositol Analysis.

Methodological Detail: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for separating phospholipids based on the polarity of their headgroups.[16] Negative ion mode ESI is preferred as the phosphate groups on PIs readily accept a negative charge. High-resolution mass spectrometry (like TOF) is crucial for accurate mass determination and identification of different fatty acid compositions within a PI class.[16][20]

Conclusion and Future Perspectives

Phosphatidylinositols are far more than simple membrane components in soybeans; they are central to the plant's ability to interpret and respond to its environment. Their roles in regulating membrane trafficking, mediating stress responses, and enabling the critical symbiotic relationship with nitrogen-fixing bacteria underscore their importance to soybean health and productivity. The direct link between auxin stimulation and PI turnover in soybean membranes, first shown decades ago, continues to be a relevant area of study.[18]

Future research will likely focus on dissecting the specific functions of the enzymes that metabolize PIs in soybeans, particularly in the context of crop improvement. Identifying the PI kinases, phosphatases, and PLCs that are most critical for nodulation efficiency or stress tolerance could provide novel targets for genetic engineering or the development of biostimulants. The advanced analytical techniques now available will allow for a more detailed, spatiotemporal understanding of how the "PI code" is written and read within soybean cells, paving the way for new strategies to enhance agricultural sustainability.

References

- Das, P., Datta, S., Samanta, M. K., Mukherjee, A., & Lahiri, A. (2017). Phosphoinositides and Phospholipase C Signalling in Plant Stress Response: A Revisit.

-

Hou, Q., Ufer, G., & Linder, S. (2016). Emerging roles of phosphoinositide-associated membrane trafficking in plant stress responses. Plant and Cell Physiology, 57(5), 899-907. [Link]

- Heilmann, I. (2019). Phosphoinositide Signaling in Plants. AOCS Lipid Library.

-

Singh, A., & Mysore, K. S. (2023). Phosphoinositides in plant-pathogen interaction: trends and perspectives. Planta, 257(5), 98. [Link]

-

Planchet, E., & Lim, G. H. (2019). Phospholipid Signaling in Crop Plants: A Field to Explore. Plants, 8(12), 558. [Link]

-

Heilmann, I. (2016). Phosphoinositide signaling in plant development. Development, 143(12), 2044-2055. [Link]

-

de Jong, A., & Munnik, T. (2021). Plant PI-PLC signaling in stress and development. Journal of Experimental Botany, 72(4), 1109-1123. [Link]

-

Heilmann, I. (2016). Phosphoinositide signaling in plant development. ResearchGate. [Link]

-

López-Gómez, M., et al. (2018). Phosphatidylinositol 3-kinase function at very early symbiont perception: a local nodulation control under stress conditions? Journal of Experimental Botany, 69(18), 4441–4454. [Link]

-

Park, J., et al. (2021). Validation of Modified High-Performance Ion Chromatography Analytical Method for Inositol Phosphates in Soybeans. Foods, 10(11), 2603. [Link]

-

Kiselev, G. V., & Chupin, V. V. (1985). Isolation of phosphatidylinositol from soybean phosphatides. Chemistry of Natural Compounds, 21, 353–355. [Link]

-

López-Gómez, M., et al. (2018). Phosphatidylinositol 3-kinase function at very early symbiont perception: a local nodulation control under stress conditions? PubMed, 69(18), 4441-4454. [Link]

-

Salas-González, I., et al. (2021). Non-specific Lipid Transfer Proteins in Legumes and Their Participation During Root-Nodule Symbiosis. Frontiers in Plant Science, 12, 642935. [Link]

-

Roy, S., et al. (2020). Celebrating 20 Years of Genetic Discoveries in Legume Nodulation and Symbiotic Nitrogen Fixation. The Plant Cell, 32(1), 15-41. [Link]

-

Morré, D. J., Gripshover, B., Monroe, A., & Morré, J. T. (1984). Phosphatidylinositol turnover in isolated soybean membranes stimulated by the synthetic growth hormone 2,4-dichlorophenoxyacetic acid. Journal of Biological Chemistry, 259(24), 15364-15368. [Link]

-

Sandelius, A. S., & Morré, D. J. (1987). Cell-Free Transfer of Phosphatidylinositol between Membrane Fractions Isolated from Soybean. Plant Physiology, 84(3), 761–766. [Link]

-

Wang, L., et al. (2019). Analysis of soybean phospholipids based on liquid chromatography-ion trap-time of flight-mass spectrometry. Chinese Journal of Chromatography, 37(1), 113-120. [Link]

-

Sandelius, A. S., & Morré, D. J. (1987). Cell-Free Transfer of Phosphatidylinositol between Membrane Fractions Isolated from Soybean. PMC. [Link]

-

Wikipedia contributors. (2023). Phosphatidylinositol. Wikipedia. [Link]

-

Clark, J., et al. (2011). Methods for analyzing phosphoinositides using mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 745-753. [Link]

-

Flores-Tinoco, C. E., et al. (2020). Phosphorus deprivation affects composition and spatial distribution of membrane lipids in legume nodules. Plant Physiology, 184(1), 325-340. [Link]

-

Carelli, A. A., & Candal, M. V. (2003). Soybean phospholipase D activity determination. A comparison of two methods. Grasas y Aceites, 54(4), 369-373. [Link]

-

Scherer, G. F., & Morré, D. J. (1978). Phospholipid Composition of a Plasma Membrane-Enriched Fraction from Developing Soybean Roots. Plant Physiology, 62(6), 933–937. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. aocs.org [aocs.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 5. Phosphoinositides in plant-pathogen interaction: trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphatidylinositol - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Cell-Free Transfer of Phosphatidylinositol between Membrane Fractions Isolated from Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Celebrating 20 Years of Genetic Discoveries in Legume Nodulation and Symbiotic Nitrogen Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphatidylinositol 3-kinase function at very early symbiont perception: a local nodulation control under stress conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of Modified High-Performance Ion Chromatography Analytical Method for Inositol Phosphates in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Phosphatidylinositol turnover in isolated soybean membranes stimulated by the synthetic growth hormone 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

biosynthesis pathway of phosphatidylinositols in Glycine max

An In-depth Technical Guide to the Biosynthesis of Phosphatidylinositols in Glycine max

Abstract

Phosphatidylinositols (PtdIns) and their phosphorylated derivatives, phosphoinositides (PIPs), are minor but indispensable components of eukaryotic cell membranes. In the agronomically vital legume Glycine max (soybean), these lipids are central hubs for cellular signaling, regulating processes from developmental programs like nodule organogenesis to adaptive responses against environmental stress. This guide provides a comprehensive overview of the PtdIns biosynthesis pathway in soybean, detailing the enzymatic cascade from primary metabolites to key signaling lipids. We will explore the molecular genetics of key enzymes identified in Glycine max, explain the causality behind field-proven experimental methodologies for their study, and provide detailed protocols for their extraction and analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of phosphoinositide metabolism in this critical crop species.

Introduction: The Central Role of Phosphoinositides in Soybean Biology

While constituting a small fraction of total cellular lipids, phosphoinositides command a disproportionately large role in cellular regulation.[1][2] Their inositol headgroup can be reversibly phosphorylated at the 3, 4, and 5 positions of the myo-inositol ring, creating a diverse palette of signaling molecules such as phosphatidylinositol 3-phosphate (PtdIns3P), phosphatidylinositol 4-phosphate (PtdIns4P), and phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂).[3][4] This "phosphoinositide code" provides spatial and temporal specificity to signaling events by recruiting and activating a wide array of effector proteins, thereby controlling membrane trafficking, cytoskeletal dynamics, and ion channel activity.[4]

In Glycine max, these pathways are of particular interest. For instance, specific isoforms of phosphatidylinositol 3-kinase (PI3K) are induced during the formation of nitrogen-fixing root nodules, highlighting a crucial role in the symbiotic relationship with rhizobia bacteria.[5][6] Furthermore, the metabolism of inositol phosphates is deeply intertwined with the synthesis of phytic acid (InsP₆), the primary phosphorus storage form in soybean seeds, which has significant nutritional implications for animal feed.[7] Understanding the biosynthesis of phosphatidylinositols is therefore fundamental to both advancing our knowledge of plant biology and developing strategies for crop improvement.

The Core Biosynthetic Pathway in Glycine max

The synthesis of phosphatidylinositols in soybean is a multi-step enzymatic process that originates from glucose metabolism and culminates in a cascade of phosphorylation events at the endoplasmic reticulum (ER) and other cellular membranes.

De Novo Synthesis of the myo-Inositol Headgroup

The journey begins with the synthesis of the myo-inositol ring, the defining feature of this lipid class.

-

Isomerization: The first committed step is the conversion of D-glucose-6-phosphate, a central metabolite, into D-myo-inositol-3-phosphate. This reaction is catalyzed by the enzyme D-myo-inositol-3-phosphate synthase (MIPS) .[7]

-

Gene Family in Soybean: The soybean genome contains at least four MIPS genes. Research has shown that one isoform, GmMIPS1, is highly expressed in developing seeds and is critical for providing the myo-inositol precursor for phytic acid biosynthesis.[7] The other isoforms are likely involved in generating inositol for other metabolic needs, including phosphatidylinositol synthesis.[7]

-

Dephosphorylation: D-myo-inositol-3-phosphate is subsequently dephosphorylated by a phosphatase to yield free myo-inositol.

Formation of the Phosphatidylinositol (PtdIns) Backbone

The synthesis of the core PtdIns lipid occurs at the endoplasmic reticulum.[2][8][9]

-

Activation of the Lipid Tail: The pathway utilizes phosphatidic acid (PA), which is converted to the high-energy intermediate cytidine diphosphate-diacylglycerol (CDP-DAG) . This reaction is catalyzed by CDP-diacylglycerol synthase (CDS) and is considered the rate-limiting step in PtdIns synthesis.[9][10]

-

Attachment of the Headgroup: The final step is catalyzed by phosphatidylinositol synthase (PIS) , which transfers the phosphatidyl group from CDP-DAG to the free myo-inositol, forming phosphatidylinositol (PtdIns) and releasing cytidine monophosphate (CMP).[8][9][11] This enzyme has been identified in the microsomal fraction of germinating soybeans.[12][13]

The Phosphorylation Cascade: Generating Signaling Diversity

Once formed, PtdIns serves as the precursor for all other phosphoinositides through the action of specific lipid kinases.

-

Phosphatidylinositol 3-Kinases (PI3Ks): These enzymes phosphorylate PtdIns at the D-3 position of the inositol ring to generate PtdIns(3)P.[5][6] In soybean, a PI3K has been cloned and characterized (SPI3K).[5][6] Notably, a specific isoform is induced during the organogenesis of root nodules, where it is associated with the massive membrane proliferation required to form the peribacteroid membrane that houses the symbiotic bacteria.[5][6][14]

-

Phosphatidylinositol 4-Kinases (PI4Ks): This class of enzymes phosphorylates PtdIns at the D-4 position, producing PtdIns(4)P.[1][15]

-

Phosphatidylinositol Phosphate 5-Kinases (PIP5Ks): These kinases act on PtdIns(4)P to add a second phosphate at the D-5 position, yielding the crucial signaling molecule PtdIns(4,5)P₂.[1][15]

This cascade allows the cell to rapidly and locally produce specific PIPs to control distinct cellular processes.

Downstream Signaling and Catabolism

The phosphoinositide cycle is completed by the action of phosphatases, which remove phosphates, and phospholipases, which cleave the headgroup.

-

Phosphoinositide-Specific Phospholipase C (PI-PLC): This enzyme hydrolyzes PtdIns(4,5)P₂ to produce two potent second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) .[2][15] Genes encoding PI-PLCs have been identified in the Glycine max genome.[15]

-

Divergent Fates in Plants: Unlike in animals, the signaling roles of IP₃ and DAG in plants are distinct. DAG is often rapidly phosphorylated by a diacylglycerol kinase to form phosphatidic acid (PA), itself a key signaling lipid.[3][15] IP₃ serves as a precursor for the synthesis of higher inositol polyphosphates, including inositol hexakisphosphate (InsP₆ or phytic acid), a process involving enzymes like inositol 1,3,4 trisphosphate 5/6 kinase-2 (GmItpk2) in soybean.[3][16]

Visualizing the Pathway

The intricate relationships between the metabolites and enzymes in the phosphatidylinositol biosynthesis pathway are best understood visually.

Caption: Biosynthesis pathway of phosphatidylinositols in Glycine max.

Key Enzymes in Soybean Phosphatidylinositol Metabolism

A summary of the crucial enzymes involved in the pathway, with specific reference to Glycine max, is presented below.

| Enzyme Name | Gene (Soybean) | Substrate(s) | Product(s) | Core Function & Significance |

| D-myo-inositol-3-phosphate synthase | GmMIPS1 | D-Glucose-6-P | D-myo-inositol-3-P | First committed step in myo-inositol synthesis; crucial for phytic acid accumulation in seeds.[7] |

| CDP-diacylglycerol synthase | CDS | Phosphatidic Acid, CTP | CDP-Diacylglycerol | Rate-limiting step for PtdIns synthesis, providing the activated lipid backbone.[10] |

| Phosphatidylinositol synthase | PIS | CDP-Diacylglycerol, myo-Inositol | Phosphatidylinositol | Catalyzes the formation of the core PtdIns lipid at the ER.[12][13][17] |

| Phosphatidylinositol 3-kinase | SPI3K | Phosphatidylinositol | PtdIns(3)P | Generates PtdIns(3)P; essential for membrane proliferation during nodule formation.[5][6][14] |

| Phosphoinositide-specific PLC | (Identified) | PtdIns(4,5)P₂ | IP₃, DAG | Cleaves PtdIns(4,5)P₂ to generate second messengers for downstream signaling.[15] |

| Inositol 1,3,4-trisphosphate 5/6-kinase | GmItpk2 | IP₃ | IP₄ / IP₅ | Key enzyme in the pathway from IP₃ towards phytic acid synthesis.[16] |

Experimental Methodologies: A Practical Guide

Studying these low-abundance lipids requires robust and carefully designed protocols. The primary challenge in plant tissues is the high activity of endogenous lipases, which can rapidly degrade lipids upon tissue disruption, leading to artifacts.[18]

Protocol: Total Lipid Extraction from Soybean Leaf Tissue

This protocol is adapted from established methods and is designed to minimize artifact generation by ensuring rapid inactivation of lipolytic enzymes.[18][19]

Causality: The initial step of plunging tissue into hot isopropanol is the most critical part of this protocol. Isopropanol at this temperature instantly denatures the lipases that would otherwise hydrolyze phospholipids, ensuring that the extracted lipid profile accurately reflects the in vivo state.

Methodology:

-

Tissue Harvest: Harvest approximately 1 gram of soybean leaf tissue and immediately plunge it into a tube containing 5 mL of pre-heated 75°C isopropanol with 0.01% butylated hydroxytoluene (BHT) as an antioxidant.

-

Lipase Inactivation: Incubate the tube at 75°C for 15 minutes to ensure complete inactivation of all lipases.

-

Homogenization: Cool the sample on ice. Add 2.5 mL of chloroform and 1 mL of water. Homogenize the tissue thoroughly using a tissue homogenizer until no large pieces remain.

-

Extraction: Transfer the homogenate to a new tube. Add an additional 5 mL of chloroform and 5 mL of water. Shake vigorously for 1 hour at room temperature to allow for complete lipid extraction into the solvent phase.

-

Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes to separate the phases. Three layers will be visible: an upper aqueous phase, a middle layer of plant debris, and a lower organic phase containing the lipids.

-

Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette, avoiding the plant debris. Transfer it to a clean, pre-weighed glass tube.

-

Re-extraction (Optional but Recommended): To maximize yield, add another 3 mL of chloroform to the remaining plant debris, vortex briefly, centrifuge again, and collect the lower phase, pooling it with the first extract.

-

Drying and Storage: Dry the pooled organic phase under a stream of nitrogen gas. Once completely dry, re-weigh the tube to determine the total lipid yield. Resuspend the lipid extract in a known volume of chloroform/methanol (2:1, v/v) for storage at -80°C.

Workflow: Quantification of Phosphoinositides by LC-MS/MS

Quantitative analysis of specific phosphoinositide species requires the sensitivity and specificity of mass spectrometry.[20]

Causality: High-Performance Liquid Chromatography (HPLC) is used to separate the different lipid classes based on their polarity before they enter the mass spectrometer. This separation is crucial because many phosphoinositides are isomeric (e.g., PtdIns(3)P and PtdIns(4)P) and cannot be distinguished by mass alone. The subsequent tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecules, allowing for unambiguous identification and quantification against known standards.

Caption: Workflow for phosphoinositide analysis via LC-MS/MS.

Conclusion and Future Directions

The biosynthesis of phosphatidylinositols in Glycine max is a foundational pathway that underpins a vast array of cellular functions critical for the plant's growth, development, and interaction with its environment. While the core enzymatic steps are conserved across eukaryotes, research in soybean has revealed specialized roles, particularly in the context of seed development and symbiotic interactions.[5][6][7]

Future research will likely focus on several key areas:

-

Subcellular Localization: Precisely mapping the location and dynamics of specific PIP pools using advanced imaging and fluorescent biosensors.

-

Regulatory Networks: Unraveling the upstream signaling events and post-translational modifications that regulate the activity of PI kinases and phosphatases in response to specific stimuli.

-

Genetic Engineering: Leveraging insights into this pathway to engineer soybean varieties with improved nutritional profiles (e.g., low phytic acid) or enhanced stress tolerance, without compromising agronomic performance.[21]

This guide provides a solid, technically grounded framework for professionals entering this exciting and impactful field of research. The continued elucidation of the phosphoinositide network in soybean holds immense promise for both fundamental plant science and the future of agricultural innovation.

References

-

Hegeman, C. E., et al. (2003). Expression of d-myo-Inositol-3-Phosphate Synthase in Soybean. Implications for Phytic Acid Biosynthesis. Plant Physiology. Available at: [Link]

-

Hong, Z., & Verma, D. P. (1994). A phosphatidylinositol 3-kinase is induced during soybean nodule organogenesis and is associated with membrane proliferation. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Hong, Z., & Verma, D. P. (1994). A phosphatidylinositol 3-kinase is induced during soybean nodule organogenesis and is associated with membrane proliferation. PubMed. Available at: [Link]

-

Heilmann, I. (2016). Phosphoinositide signaling in plant development. Development. Available at: [Link]

-

Planas-Riverola, A., et al. (2019). Phospholipid Signaling in Crop Plants: A Field to Explore. MDPI. Available at: [Link]

-

Zhang, D., et al. (2020). Genome-wide identification and tissue expression pattern analysis of TPS gene family in soybean (Glycine max). BMC Genomics. Available at: [Link]

-

Meijer, H. J., & Munnik, T. (2003). Inositol Phospholipid Metabolism in Arabidopsis. Characterized and Putative Isoforms of Inositol Phospholipid Kinase and Phosphoinositide-Specific Phospholipase C. Plant Physiology. Available at: [Link]

-

Verma, S., et al. (2023). Phosphoinositides in plant-pathogen interaction: trends and perspectives. Planta. Available at: [Link]

-

Heilmann, I. (2019). Phosphoinositide Signaling in Plants. AOCS. Available at: [Link]

-

UniProt Consortium. (n.d.). LOC100802199 - CDP-diacylglycerol--serine O-phosphatidyltransferase - Glycine max (Soybean). UniProt. Available at: [Link]

-

Wang, Y., et al. (2021). Soybean Inositol Polyphosphate 5-Phosphatase 8 Confers Salt Tolerance by Reducing Sodium Influx Through Inositol 1,4,5-Trisphosphate Signalling. Plant, Cell & Environment. Available at: [Link]

-

Parre, E., et al. (2014). Involvement of Phosphatidylinositol 3-kinase in the regulation of proline catabolism in Arabidopsis thaliana. Frontiers in Plant Science. Available at: [Link]

-

De-Souza, L. G., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules. Available at: [Link]

-

Shiva, S., & Welti, R. (2015). Lipid Isolation from Plants. Methods in Molecular Biology. Available at: [Link]

-

Borbiro, I., & Rohacs, T. (2017). Methods to study phosphoinositide regulation of ion channels. Journal of General Physiology. Available at: [Link]

-

Dean, J., et al. (2021). Transgenic Soybeans Expressing Phosphatidylinositol-3-Phosphate-Binding Proteins Show Enhanced Resistance Against the Oomycete Pathogen Phytophthora sojae. Frontiers in Plant Science. Available at: [Link]

-

Pandey, A., et al. (2018). Characterization and molecular modeling of Inositol 1,3,4 tris phosphate 5/6 kinase-2 from Glycine max (L) Merr.: comprehending its evolutionary conservancy at functional level. 3 Biotech. Available at: [Link]

-

de Castro, M. L. F., et al. (2017). A new method for lipid extraction using low-toxicity solvents developed for canola (Brassica napus L.) and soybean (Glycine max L. Merrill) seeds. RSC Advances. Available at: [Link]

-

Kanehisa Laboratories. (n.d.). Phosphatidylinositol signaling system - Glycine max (soybean). KEGG PATHWAY Database. Available at: [Link]

-

Wikipedia contributors. (2024). Phosphatidylinositol. Wikipedia. Available at: [Link]

-

Ikarashi, D., et al. (2021). Enhancement of Lipid Extraction from Soya Bean by Addition of Dimethyl Ether as Entrainer into Supercritical Carbon Dioxide. Processes. Available at: [Link]

-

Shukla, S., et al. (2018). Development and Evaluation of Low Phytic Acid Soybean by siRNA Triggered Seed Specific Silencing of Inositol Polyphosphate 6-/3-/5-Kinase Gene. Frontiers in Plant Science. Available at: [Link]

-

Wang, Y., et al. (2021). Soybean Inositol Polyphosphate 5‐Phosphatase 8 Confers Salt Tolerance by Reducing Sodium Influx Through Inositol 1,4,5‐Trisphosphate Signalling. ResearchGate. Available at: [Link]

-

Higashi, Y., et al. (2016). Lipidomic analysis of soybean leaves revealed tissue-dependent difference in lipid remodeling under phosphorus-limited growth conditions. Journal of Plant Research. Available at: [Link]

-

Clark, J., et al. (2011). Methods for analyzing phosphoinositides using mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

-

Maroof, S., et al. (2016). Phytic Acid and Inorganic Phosphate Composition in Soybean Lines with Independent IPK1 Mutations. Crop Science. Available at: [Link]

-

Li, Z., et al. (2021). Cloning and Functional Identification of Phosphoethanolamine Methyltransferase in Soybean (Glycine max). International Journal of Molecular Sciences. Available at: [Link]

-

UniProt Consortium. (n.d.). Phosphatidylinositol 3-kinase, root isoform - Glycine max (Soybean). UniProt. Available at: [Link]

-

Kanehisa Laboratories. (n.d.). Inositol phosphate metabolism - Glycine max (soybean). KEGG PATHWAY Database. Available at: [Link]

-

Robinson, K. E., & Carman, G. M. (1982). KINETIC PROPERTIES OF PHOSPHATIDYLINOSITOL SYNTHASE FROM GERMINATING SOYBEANS. ResearchGate. Available at: [Link]

-

Robinson, K. E., & Carman, G. M. (1982). Solubilization of microsomal-associated phosphatidylinositol synthase from germinating soybeans. Semantic Scholar. Available at: [Link]

-

Lo, Y. H., et al. (2012). Phosphatidylinositol synthesis at the endoplasmic reticulum. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

-

Low, M. G., & Saltiel, A. R. (1988). Structural and functional roles of glycosyl-phosphatidylinositol in membranes. Science. Available at: [Link]

-

Hammond, G. R., et al. (2012). Detection and manipulation of phosphoinositides. Journal of Cell Science. Available at: [Link]

-

GeneCards. (n.d.). CDIPT Gene - CDP-Diacylglycerol--Inositol 3-Phosphatidyltransferase. GeneCards - The Human Gene Database. Available at: [Link]

-

Wilson, M. P., & Bellen, H. J. (2021). Phosphoinositide Metabolism: Biochemistry, Physiology and Genetic Disorders. Journal of Inherited Metabolic Disease. Available at: [Link]

-

Undiagnosed Diseases Network. (2020). CDIPT Gene. UDN. Available at: [Link]

-

Clarke, O. B., et al. (2015). Structural Basis for Phosphatidylinositol-Phosphate Biosynthesis. Nature Communications. Available at: [Link]

-

Sbrissa, D., et al. (2002). Phosphatidylinositol 5-phosphate biosynthesis is linked to PIKfyve and is involved in osmotic response pathway in mammalian cells. Journal of Biological Chemistry. Available at: [Link]

-

Blunsom, N. J., & Cockcroft, S. (2020). CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis. Frontiers in Cell and Developmental Biology. Available at: [Link]

Sources

- 1. Inositol Phospholipid Metabolism in Arabidopsis. Characterized and Putative Isoforms of Inositol Phospholipid Kinase and Phosphoinositide-Specific Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoinositides in plant-pathogen interaction: trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. aocs.org [aocs.org]

- 5. A phosphatidylinositol 3-kinase is induced during soybean nodule organogenesis and is associated with membrane proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phosphatidylinositol 3-kinase is induced during soybean nodule organogenesis and is associated with membrane proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression of d-myo-Inositol-3-Phosphate Synthase in Soybean. Implications for Phytic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatidylinositol - Wikipedia [en.wikipedia.org]

- 9. Phosphatidylinositol synthesis at the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis [frontiersin.org]

- 11. genecards.org [genecards.org]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Solubilization of microsomal-associated phosphatidylinositol synthase from germinating soybeans. | Semantic Scholar [semanticscholar.org]

- 14. uniprot.org [uniprot.org]

- 15. Phospholipid Signaling in Crop Plants: A Field to Explore | MDPI [mdpi.com]

- 16. Characterization and molecular modeling of Inositol 1,3,4 tris phosphate 5/6 kinase-2 from Glycine max (L) Merr.: comprehending its evolutionary conservancy at functional level - PMC [pmc.ncbi.nlm.nih.gov]

- 17. undiagnosed.hms.harvard.edu [undiagnosed.hms.harvard.edu]

- 18. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Development and Evaluation of Low Phytic Acid Soybean by siRNA Triggered Seed Specific Silencing of Inositol Polyphosphate 6-/3-/5-Kinase Gene [frontiersin.org]

An In-Depth Technical Guide to the Natural Sources and Variability of Soy Phosphatidylinositols for Researchers and Drug Development Professionals

Foreword: The Pivotal Role of Soy Phosphatidylinositols in Advanced Research and Therapeutics

Phosphatidylinositols (PIs) and their phosphorylated derivatives, the phosphoinositides, are not mere structural components of cellular membranes. They are critical signaling molecules that govern a multitude of cellular processes, from vesicle trafficking to the regulation of ion channels and enzyme activity.[1] For researchers in the life sciences and professionals in drug development, understanding the natural sources, inherent variability, and biochemical significance of these lipids is paramount. Soybeans (Glycine max) represent one of the most abundant and commercially viable sources of phosphatidylinositol, making soy-derived PI a key ingredient for applications ranging from nutritional supplements to sophisticated drug delivery systems.

This guide is structured to provide a deep, technically-grounded understanding of soy phosphatidylinositols. We will eschew a rigid, templated approach in favor of a narrative that logically flows from the foundational biochemistry of these molecules to their practical applications. Our exploration will be rooted in scientific integrity, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating. By the end of this document, you will have a comprehensive understanding of the factors influencing PI content in its natural source, the methodologies to accurately analyze it, and its burgeoning potential in the pharmaceutical landscape.

Section 1: The Biochemical Landscape of Phosphatidylinositol in Soybeans

Natural Occurrence and Fundamental Role

Phosphatidylinositol is a glycerophospholipid, a class of lipids that form the backbone of cellular membranes. It consists of a glycerol backbone, two fatty acid tails, a phosphate group, and an inositol head group.[2] In soybeans, PI is one of the major phospholipid classes, alongside phosphatidylcholine (PC) and phosphatidylethanolamine (PE). De-oiled soybean lecithin, a byproduct of soybean oil processing, is a rich source, typically containing around 13-16% phosphatidylinositol.[3][4]

The true significance of PI lies in its ability to be phosphorylated at the 3, 4, and 5 positions of its inositol head group by specific lipid kinases, creating a family of phosphoinositides (PIPs).[5] These phosphorylated derivatives, such as phosphatidylinositol 4-phosphate (PIP) and phosphatidylinositol 4,5-bisphosphate (PIP₂), act as docking sites for proteins and as precursors for second messengers like inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] This "PI signaling pathway" is a central regulatory hub in all eukaryotic cells, including those of plants.

The Phosphatidylinositol Biosynthesis Pathway in Soy

Understanding the variability of PI in soybeans begins with its biosynthesis. The synthesis is primarily localized to the endoplasmic reticulum (ER).[7] The pathway is a multi-step enzymatic process that is conserved across eukaryotes.

The core pathway can be summarized as follows:

-

Phosphatidic Acid (PA) Formation : The synthesis begins with the acylation of glycerol-3-phosphate to form phosphatidic acid (PA), a key intermediate for many phospholipids.[7]

-

CDP-Diacylglycerol (CDP-DAG) Synthesis : PA is then converted to CDP-diacylglycerol by the enzyme CTP:PA cytidylyltransferase. This activation step is crucial for the subsequent addition of the inositol head group.[8]

-

Phosphatidylinositol Synthesis : Finally, PI synthase catalyzes the condensation of CDP-DAG and myo-inositol to form phosphatidylinositol.[5][8]

This newly synthesized PI can then be transported to other cellular membranes, such as the plasma membrane, where it becomes a substrate for a cascade of phosphorylation events.[9] In soybeans, specific isoforms of PI 3-kinases (PI3K) and PI 4-kinases have been identified, highlighting the presence and importance of these signaling pathways in the plant.[10][11]

Below is a diagram illustrating the central steps in the biosynthesis of phosphatidylinositol and its subsequent phosphorylation into key signaling molecules.

Caption: PI Biosynthesis and Signaling Pathway.

Section 2: Intrinsic and Extrinsic Factors Driving Variability of Soy Phosphatidylinositols

The concentration and molecular composition of phosphatidylinositol in soybeans are not static. They are influenced by a complex interplay of genetic factors, developmental stage, and environmental conditions. For researchers and drug developers, understanding this variability is crucial for source material selection and quality control.

Genetic Variability and Cultivar Differences

Different soybean cultivars exhibit significant variations in their phospholipid profiles. While comprehensive data across a vast number of cultivars is distributed across numerous studies, a clear trend of genetic influence is apparent. For instance, studies have identified quantitative trait loci (QTLs) associated with the biosynthesis of phospholipids, including PI, in soybeans. This indicates that the genetic makeup of a soybean line directly influences its capacity to produce these compounds. One study identified an advanced breeding line, AVKS215, as having a higher PI content.

A study utilizing liquid chromatography-ion trap-time of flight-mass spectrometry (LC-IT-TOF-MS) on 10 soybean varieties from Northeast China identified a total of 17 distinct PI molecular species. The total phospholipid content varied significantly, ranging from 6873.1 to 12678.6 µg/g, with PI being one of the major contributors to this variation.[12][13]

Developmental Stage

The phospholipid composition of soybeans changes dramatically during seed development and maturation. Early in development, precursors like phosphatidic acid are more abundant. As the seed matures, there is a significant increase in the relative proportions of major membrane phospholipids, including phosphatidylinositol. This accumulation is essential for the formation of cellular structures and for providing the necessary precursors for signaling pathways in the germinating seed.

Environmental and Agronomic Factors

Temperature: Temperature during the seed-filling stage has a notable effect on soybean seed composition. Increased temperatures can alter the fatty acid profiles of phospholipids. For example, higher temperatures have been shown to lead to an increase in the proportion of phosphatidylinositol.[14] Conversely, lower temperatures can lead to an increase in unsaturated fatty acids within the phospholipid fraction.

Water Availability (Drought Stress): Drought is a major abiotic stress that significantly impacts soybean physiology and biochemistry. Studies on the effect of water stress on soybean leaf lipid composition have shown that while the overall phospholipid content may remain relatively stable compared to galactolipids, the fatty acid composition within the phospholipid fraction can be altered.[6] Drought can induce the activity of lipolytic enzymes like phospholipases, which remodel cellular membranes in response to stress.[1][5] This can lead to changes in the molecular species of PI available. Peroxidation of membrane lipids, an indicator of cellular damage from stress, increases under drought conditions, which can also affect the integrity and composition of PI.[12]

The following table summarizes the key factors influencing soy phosphatidylinositol content and composition:

| Factor | Influence on Phosphatidylinositol | Key Insights |

| Genetics/Cultivar | Significant variation in total PI content and molecular species distribution. | QTLs for phospholipid biosynthesis have been identified. Specific cultivars are known to have higher PI content.[13] |

| Seed Development | PI content generally increases as the seed matures. | Essential for membrane biogenesis and signaling in the developing embryo. |

| Temperature | Higher temperatures during seed filling can increase the proportion of PI.[14] | Alters fatty acid saturation within the PI molecules. |

| Drought Stress | Can lead to the remodeling of membrane lipids, affecting PI molecular species.[1][6] | Increases lipid peroxidation, potentially degrading PI.[12] |

| Storage Conditions | High moisture and temperature during storage can lead to an increase in total phospholipids.[15] | Can also lead to enzymatic degradation and changes in phospholipid profiles. |

Section 3: Methodologies for Extraction, Analysis, and Quantification

Accurate and reproducible analysis of soy phosphatidylinositols is fundamental for both basic research and quality control in pharmaceutical applications. The methodologies range from bulk extraction of total phospholipids to sophisticated chromatographic techniques for the detailed characterization of individual molecular species.

Extraction of Total Phospholipids from Soy

The initial step in analyzing soy PI is the extraction of the total lipid fraction from the soybean matrix (e.g., soy flour or flakes). The choice of solvent is critical for efficiently extracting these amphipathic molecules.

Experimental Protocol: Solvent Extraction of Total Phospholipids

-

Sample Preparation : Grind dried soybean seeds into a fine powder or flour.

-

Solvent System : A commonly used and effective solvent system is a mixture of chloroform and methanol, often in a 2:1 (v/v) ratio. For larger scale or industrial applications, hexane is frequently used for the initial oil extraction, followed by degumming to isolate the lecithin fraction.[16]

-

Extraction : a. Suspend the soy powder in the chloroform:methanol solvent mixture. b. Agitate the mixture thoroughly for a sufficient period (e.g., 1-2 hours) at room temperature to ensure complete extraction. c. Separate the solid material by filtration or centrifugation.

-

Washing : The lipid-containing solvent phase is then washed with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants. This will create a biphasic system.

-

Phase Separation : After centrifugation, the lower chloroform phase, containing the total lipids, is carefully collected.

-

Drying : The solvent is removed from the collected phase, typically under a stream of nitrogen and/or using a rotary evaporator, to yield the total lipid extract.

Causality : The use of a polar solvent like methanol in combination with a non-polar solvent like chloroform is essential. Chloroform solubilizes the non-polar fatty acid tails, while methanol disrupts the hydrogen bonds between the phospholipid head groups and proteins in the plant matrix, ensuring the release and solubilization of the entire phospholipid molecule.

Purification and Fractionation of Phosphatidylinositol

For applications requiring high-purity PI, the total phospholipid extract must be further fractionated. This is typically achieved using column chromatography.

Experimental Protocol: Column Chromatography for PI Purification

-

Stationary Phase : Silica gel is a common stationary phase for the separation of phospholipid classes. For more advanced separations, DEAE-cellulose can be used.[9]

-

Column Packing : The selected stationary phase is packed into a glass column as a slurry in a non-polar solvent.

-

Sample Loading : The dried total lipid extract is redissolved in a minimal amount of a non-polar solvent (e.g., chloroform) and loaded onto the column.

-

Elution : A gradient elution strategy is employed, starting with non-polar solvents and gradually increasing the polarity. a. Neutral Lipids : Elute first with a non-polar solvent like chloroform or hexane. b. Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) : Elute with solvent mixtures of increasing polarity, such as chloroform:methanol mixtures. c. Phosphatidylinositol (PI) : PI is more polar and will elute at higher concentrations of methanol in the mobile phase.

-

Fraction Collection and Analysis : Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify the PI-containing fractions.

-

Pooling and Drying : Pool the pure PI fractions and remove the solvent to obtain purified phosphatidylinositol.

An alternative approach for purification involves solvent fractionation using ethanol and n-hexane, where PI can be selectively precipitated.[3][17]

The following diagram illustrates a typical workflow for the extraction and analysis of soy phosphatidylinositols.

Caption: Workflow for Extraction and Analysis of Soy PI.

Advanced Analytical Techniques: LC-MS/MS for Molecular Species Analysis

While HPLC with UV or evaporative light scattering detection can quantify total PI, it provides limited information about the fatty acid composition of the PI molecules. For drug development and detailed biochemical studies, understanding the molecular species is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this level of analysis.[2][13][17]

Methodology Overview :

-

Chromatography : Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed to separate phospholipid classes based on the polarity of their head groups.[13]

-

Ionization : Electrospray Ionization (ESI) is typically used to generate ions from the phospholipid molecules with minimal fragmentation.

-

Mass Spectrometry :

-

MS1 (Full Scan) : The first stage of mass spectrometry provides the mass-to-charge ratio of the intact PI molecules, allowing for the identification of different species based on their total carbon number and degree of unsaturation in the fatty acid chains.

-

MS/MS (Tandem MS) : The instrument then isolates a specific PI ion and fragments it. The resulting fragmentation pattern provides detailed structural information, including the identity and position of the individual fatty acids attached to the glycerol backbone.[2]

-

This technique has enabled the identification of a wide array of PI molecular species in soybeans, with the most common fatty acids being palmitic (16:0), stearic (18:0), oleic (18:1), linoleic (18:2), and linolenic (18:3) acids.[3] For example, a study identified 17 different PI species in soybeans, including PI(16:0/18:2) and PI(18:2/18:2).[13][18]

Section 4: Applications in Drug Development and Research

Soy phosphatidylinositol is not just a research tool; it is an active component in various pharmaceutical applications, primarily due to its biocompatibility, signaling functions, and unique physicochemical properties.

Role in Drug Delivery Systems: Liposomes

Liposomes are microscopic vesicles composed of a lipid bilayer, and they are highly effective as drug delivery vehicles. Soy phospholipids, including PI, are key components in the formulation of liposomes.[11][19]

-

Formulation : Liposomes are typically formed by hydrating a thin film of phospholipids. The inclusion of PI in a phosphatidylcholine-based liposome can significantly alter the properties of the bilayer.[20]

-

Mechanism of Action :

-

Stability : The presence of PI can enhance the stability of liposomes in biological fluids. It has been shown to protect the liposome membrane from penetration by plasma proteins like albumin, which can otherwise lead to premature drug release.[20]

-

Surface Charge : The negatively charged phosphate group of PI imparts a negative zeta potential to the liposome surface. This can prevent aggregation and influence the interaction of the liposome with cells and tissues.[11]

-

Drug Entrapment and Release : PI can create packing defects in the lipid bilayer, which can facilitate the loading of certain drugs and modulate their release profiles.[20]

-

A liposomal formulation composed of egg phosphatidylcholine (ePC), soybean phosphatidylinositol (PI), and a melphalan prodrug (in an 8:1:1 molar ratio) demonstrated good stability in human serum, highlighting the crucial role of PI in maintaining the integrity of the drug carrier.[20]

Pharmacological Activity and Therapeutic Potential

Beyond its role as an excipient, soy PI has demonstrated intrinsic pharmacological activity, making it a subject of interest for the development of new therapeutics.

-